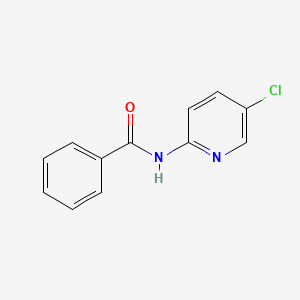

![molecular formula C23H17F3N2OS2 B2895022 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide CAS No. 329904-99-6](/img/structure/B2895022.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

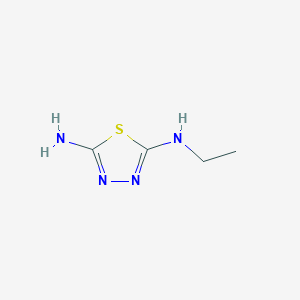

The compound is a derivative of benzothiazole . Benzothiazole is a bicyclic compound and is part of many synthetic and natural products . It’s often used in medicinal chemistry due to its diverse biological activities .

Molecular Structure Analysis

While the exact molecular structure of the compound is not provided, it likely contains a benzothiazole moiety and a benzothiophene moiety, both of which are sulfur-containing heterocycles .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Methods : The compound can be synthesized using a copper-catalyzed intramolecular cyclization process, as demonstrated in the synthesis of various N-benzothiazol-2-yl-amides under mild conditions (Wang et al., 2008).

- Electrochemical Synthesis : Another method involves the TEMPO-catalyzed electrochemical C–H thiolation for the synthesis of benzothiazoles (Qian et al., 2017).

Pharmaceutical and Biological Activity

- Antimicrobial Agents : Benzothiazole derivatives, including those similar to the queried compound, have shown potential as antimicrobial agents, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

- Antitumor Activity : Some benzothiazole derivatives exhibit significant antitumor effects, suggesting their potential in cancer treatment (Ostapiuk et al., 2017).

- Corrosion Inhibition : In the field of materials science, benzothiazole derivatives have been used as corrosion inhibitors for carbon steel (Hu et al., 2016).

Photophysical and Structural Studies

- Photo-Physical Characteristics : Benzothiazole derivatives have been studied for their excited state intra-molecular proton transfer pathway and fluorescence properties (Padalkar et al., 2011).

Green Chemistry and Synthesis

- Green Chemistry Approaches : Recent advances in the synthesis of benzothiazole compounds have been made in alignment with green chemistry principles (Gao et al., 2020).

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F3N2OS2/c24-23(25,26)14-7-5-6-13(12-14)20(29)28-22-19(15-8-1-3-10-17(15)30-22)21-27-16-9-2-4-11-18(16)31-21/h2,4-7,9,11-12H,1,3,8,10H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIXVBKXOLQKIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F3N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

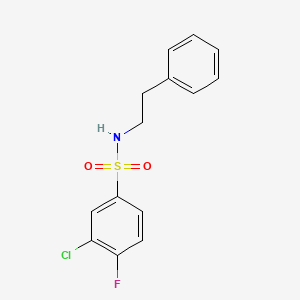

![Benzo[d]thiazol-2-yl(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2894939.png)

methyl-lambda6-sulfanone hydrochloride](/img/structure/B2894945.png)

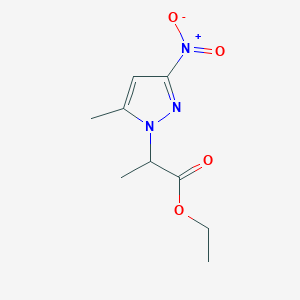

![[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methylamine](/img/structure/B2894946.png)

![5-bromo-2-{[(4-bromophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2894947.png)

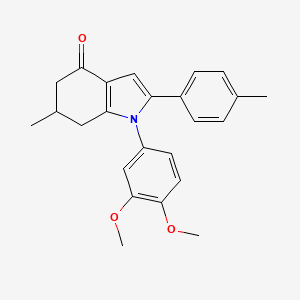

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2894949.png)

![2-[4-(Propane-1-sulfonyl)phenyl]acetic acid](/img/structure/B2894956.png)

![3-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2894960.png)